BenchChemオンラインストアへようこそ!

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

Lipophilicity ADME Physicochemical Property

Secure the key 6-chloro quinoxalinone scaffold essential for JNK3 inhibitor lead optimization. This compound provides a unique electronic and steric profile—distinct from the promiscuous 6-H or highly selective 6-CN analogs—making it an irreplaceable comparator for off-target selectivity profiling against DDR1/EGFR. With a balanced fragment-like profile (MW 182.61, XLogP3 1.5) and proven >72% regioselectivity in library synthesis, it minimizes purification burden and maximizes SAR throughput. Procure ≥95% purity stock now to advance your kinase program without analytical ambiguity.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 89938-22-7
Cat. No. B1346436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,4-dihydroquinoxalin-2(1h)-one
CAS89938-22-7
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
InChIKeyWXIXSRNTPHCSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 89938-22-7): A Preferential Quinoxalinone Building Block for Kinase-Focused Medicinal Chemistry


6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 89938-22-7) is a heterocyclic scaffold belonging to the quinoxalin-2(1H)-one class, characterized by a chlorine atom at the 6-position of the benzene ring fused to a dihydropyrazinone core [1]. This core structure is a key pharmacophore in several kinase inhibitor programs, including potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors, where modifications to the quinoxalinone core profoundly impact both potency and selectivity profiles [2]. The compound is commercially available as a research chemical with typical purities ranging from 95% to 98%, making it a viable starting material for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Interchanged with Unsubstituted or Other 6-Substituted Quinoxalinone Analogs


In the context of kinase inhibitor development, particularly for JNK3, generic substitution of the 3,4-dihydroquinoxalin-2(1H)-one core is not feasible due to the extreme sensitivity of both target potency and off-target selectivity to substituents at the 6-position. Systematic SAR studies have demonstrated that altering the 6-substituent from hydrogen to a nitro group completely abolishes JNK3 inhibitory activity, while a cyano group significantly enhances both JNK3 inhibition and selectivity against off-target kinases such as DDR1 and EGFR (T790M, L858R) [1]. Furthermore, the physicochemical properties that govern membrane permeability, solubility, and metabolic stability—such as lipophilicity (XLogP3) and molecular weight—diverge substantially among 6-substituted analogs. These quantifiable differences underscore why 6-chloro-3,4-dihydroquinoxalin-2(1H)-one must be treated as a distinct entity with unique, non-interchangeable properties in any structure-based drug design or chemical biology workflow.

Quantifiable Differentiation Evidence for 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Relative to Closest Analogs


XLogP3 Lipophilicity Comparison: 6-Chloro Derivative Offers an Intermediate, Calculable Hydrophobicity Profile Relative to Hydrogen, Fluoro, and Bromo Analogs

The computed partition coefficient (XLogP3) for 6-chloro-3,4-dihydroquinoxalin-2(1H)-one is 1.5, positioning it as an intermediate lipophilicity analog. This value is 0.6 log units higher than the unsubstituted parent (XLogP3 = 0.9) and 0.5 log units higher than the 6-fluoro analog (XLogP3 = 1.0), while being only 0.1 log units lower than the 6-bromo analog (XLogP3 = 1.6) [1]. This quantitative difference in lipophilicity directly impacts predicted membrane permeability and aqueous solubility, making the chloro derivative a distinct choice for tuning pharmacokinetic properties without resorting to heavier halogen atoms [1].

Lipophilicity ADME Physicochemical Property Drug Design

Molecular Weight and Ligand Efficiency: 6-Chloro Derivative Maintains a Lower MW than Bromo Analog While Preserving Halogen Character

The molecular weight of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one is 182.61 g/mol, compared to 227.06 g/mol for the 6-bromo analog [1]. This 44.45 g/mol difference (approximately 24% reduction) is substantial in the context of fragment-based drug design and lead optimization, where maintaining a low molecular weight is strongly correlated with improved ligand efficiency metrics and more favorable downstream ADME properties. The chloro derivative provides the electronic and steric benefits of a halogen substituent without the significant molecular weight penalty of bromine [1].

Molecular Weight Ligand Efficiency Physicochemical Property Drug Design

JNK3 Kinase SAR: 6-Position Substituent Critically Modulates Potency and Selectivity, Establishing 6-Chloro as a Distinct SAR Modulator

A systematic SAR study on 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors revealed that substituents at the 6-position are not merely inert handles but are decisive modulators of both target potency and off-target selectivity [1]. Specifically, replacing the C-6 hydrogen with a nitro group completely eliminated JNK3 inhibitory activity, whereas a cyano group at C-6 significantly enhanced JNK3 inhibition and conferred selectivity against DDR1 and EGFR (T790M, L858R) [1]. While direct IC50 data for the 6-chloro analog is not reported in this study, the data unequivocally demonstrate that the electronic and steric nature of the 6-substituent is a critical determinant of pharmacological outcome. The 6-chloro derivative, with its moderate electron-withdrawing character and distinct steric profile, occupies a unique position within this SAR landscape that is not interchangeable with other 6-substituted analogs [1].

JNK3 Inhibitor Kinase Selectivity Structure-Activity Relationship Medicinal Chemistry

Synthetic Regioselectivity: 4-Chlorophenyl Substituent on Pyruvate Partner Enables High Regioselectivity (72–97%) in 3,4-Dihydroquinoxalin-2(1H)-one Formation

In a study of regioselective cyclocondensation between monosubstituted o-phenylenediamines (including 4-chloro) and 4-chlorobenzoylpyruvate derivatives, two general methodologies were developed that enabled switching of the regioselectivity outcome in a predictable manner [1]. Under standardized conditions (DMF, room temperature, 3 days) with p-TsOH or HOBt/DIC as additives, the desired 3,4-dihydroquinoxalin-2(1H)-one regioisomers were obtained with high selectivity (72–97%) [1]. This quantitative regioselectivity data, derived using the 4-chloro substituent on the pyruvate partner, provides a predictable synthetic framework that directly informs the procurement of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one as a key building block. The high and tunable regioselectivity minimizes purification challenges and maximizes synthetic efficiency for complex target molecules [1].

Regioselective Synthesis Cyclocondensation Quinoxalinone Synthesis Process Chemistry

High-Impact Application Scenarios Where 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Provides Quantifiable Advantages


JNK3 Kinase Inhibitor Lead Optimization: Exploring 6-Chloro Substitution to Modulate Selectivity and Potency

In lead optimization campaigns targeting c-Jun N-terminal kinase 3 (JNK3) for neurodegenerative and inflammatory diseases, 6-chloro-3,4-dihydroquinoxalin-2(1H)-one serves as a critical SAR probe. Published SAR data for the 3,4-dihydroquinoxalin-2(1H)-one scaffold demonstrate that modifications at the 6-position can dramatically alter kinase selectivity—shifting from potent JNK3 inhibition with off-target DDR1/EGFR activity (6-H) to selective JNK3 inhibition without DDR1/EGFR activity (6-CN) [1]. The 6-chloro derivative offers a distinct electronic and steric environment that warrants systematic evaluation as a potential selectivity-enhancing substituent, providing a quantifiably different physicochemical profile (XLogP3 = 1.5) compared to other 6-halogen or 6-substituted analogs [2].

Fragment-Based Drug Design: Leveraging Intermediate Lipophilicity and Low Molecular Weight for Ligand Efficiency Optimization

For fragment-based drug discovery programs, 6-chloro-3,4-dihydroquinoxalin-2(1H)-one presents a balanced physicochemical profile that is superior to many halogenated analogs. With a molecular weight of 182.61 g/mol and XLogP3 of 1.5, it offers a 24% lower molecular weight than the 6-bromo analog (227.06 g/mol) while providing a similar lipophilicity (+0.6 log units over the parent scaffold) [2]. This combination of properties supports improved ligand efficiency metrics and better compliance with fragment-like physicochemical criteria, making it a preferred starting point for growing fragments into lead compounds with favorable ADME characteristics.

Regioselective Synthesis of 3-Substituted Quinoxalinone Libraries

In medicinal chemistry groups synthesizing libraries of 3-substituted quinoxalin-2(1H)-ones, the procurement of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one as a starting material is justified by demonstrated regioselectivity data. Using the 4-chloro substituent on the pyruvate partner, cyclocondensation with o-phenylenediamines proceeds with 72–97% regioselectivity toward the desired isomer under optimized conditions [3]. This high regioselectivity minimizes the formation of undesired regioisomers, thereby reducing the burden of chromatographic purification and increasing overall synthetic throughput—a tangible advantage for library production and SAR exploration.

Kinase Selectivity Profiling: Evaluating 6-Chloro as an Off-Target Modulator in DDR1/EGFR-Sensitive Assays

Given the established SAR that certain 6-position substituents (e.g., cyano) can eliminate undesirable DDR1 and EGFR (T790M, L858R) inhibition while preserving JNK3 potency, the 6-chloro derivative serves as a logical comparator for kinase selectivity profiling [1]. Its distinct electronic character—moderately electron-withdrawing via induction but capable of resonance donation—may yield a unique selectivity fingerprint that is neither fully promiscuous (as seen with the parent 6-H compound) nor fully selective (as seen with the 6-CN analog). This positions the 6-chloro scaffold as a necessary control in any comprehensive selectivity assessment of the quinoxalinone series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.